molecular formula C24H21N3O2 B258684 2-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No. B258684
M. Wt: 383.4 g/mol
InChI Key: GTUUFXDQPNSEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, commonly known as EPCQ, is a synthetic compound that has shown potential in scientific research applications. EPCQ belongs to the class of quinoline carboxamides and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of EPCQ involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. EPCQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of various kinases and transcription factors that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPCQ has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. EPCQ has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, EPCQ has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using EPCQ in lab experiments is its high potency and selectivity. EPCQ has been shown to be effective at low concentrations and has minimal toxicity towards normal cells. However, one limitation of using EPCQ in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of EPCQ. One area of research is the development of novel analogs of EPCQ with improved solubility and efficacy. Another area of research is the study of the pharmacokinetics and pharmacodynamics of EPCQ in vivo, which may provide insights into its potential as a therapeutic agent. Furthermore, the potential of EPCQ in combination with other anticancer agents or immunotherapies should be explored.

Synthesis Methods

The synthesis of EPCQ involves the reaction of 2-aminobenzophenone with ethyl 3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then reacted with pyridine-3-carboxaldehyde and ammonium acetate to obtain EPCQ in high yield.

Scientific Research Applications

EPCQ has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. EPCQ has also been studied for its antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains.

properties

Product Name

2-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O2/c1-2-29-19-9-5-8-18(13-19)23-14-21(20-10-3-4-11-22(20)27-23)24(28)26-16-17-7-6-12-25-15-17/h3-15H,2,16H2,1H3,(H,26,28)

InChI Key

GTUUFXDQPNSEPE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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